molecular formula C22H18Cl2N4O3S B12127325 2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12127325
M. Wt: 489.4 g/mol
InChI Key: HSKKVKFBVGPFBZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with a 4-ethoxyphenylamino group and a 2,5-dichlorobenzenesulfonamide moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The synthesis of such compounds often involves coupling aromatic amines with sulfonyl chlorides, as demonstrated in related structural analogs .

The dichlorophenyl group may contribute to steric and electronic effects critical for target binding.

Properties

Molecular Formula

C22H18Cl2N4O3S

Molecular Weight

489.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-(4-ethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18Cl2N4O3S/c1-2-31-16-10-8-15(9-11-16)25-21-22(27-19-6-4-3-5-18(19)26-21)28-32(29,30)20-13-14(23)7-12-17(20)24/h3-13H,2H2,1H3,(H,25,26)(H,27,28)

InChI Key

HSKKVKFBVGPFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, catalytic hydrogenation, and greener reaction conditions to minimize environmental impact and improve process safety.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Quinoxaline/Phenyl Rings Molecular Weight (g/mol) Notable Features Reference
2,5-Dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (Target Compound) 4-Ethoxyphenylamino, 2,5-dichlorobenzenesulfonamide ~503.3 High lipophilicity due to ethoxy group; potential for improved bioavailability Hypothetical
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenylamino, 2,5-dichlorobenzenesulfonamide ~373.2 Smaller methoxy group reduces steric hindrance; lower lipophilicity
N-(4-Ethoxyphenyl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine 4-Ethoxyphenyl, 4-fluorophenyl, phenyl ~428.5 Fluorine substitution enhances metabolic stability; pyrrolopyrimidine core

Key Structural and Functional Differences

Ethoxy vs. Methoxy Groups :

  • The target compound’s ethoxy group increases steric bulk and lipophilicity compared to the methoxy analog . This could enhance binding to hydrophobic enzyme pockets or improve pharmacokinetic properties.
  • Methoxy-substituted analogs (e.g., compound) may exhibit faster metabolic clearance due to reduced steric protection of the ether group.

Chlorine Substitution Patterns :

  • The 2,5-dichloro configuration on the benzenesulfonamide moiety is shared with ’s compound, suggesting a role in electronic modulation or halogen bonding with biological targets.

Core Heterocycle Variations: Compounds like N-(4-ethoxyphenyl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine () replace the quinoxaline core with a pyrrolopyrimidine system.

Research Findings and Hypothetical Activity

While direct biological data for the target compound is unavailable, insights can be extrapolated from analogs:

  • Antimicrobial Potential: Sulfonamides with chloro and alkoxy substituents often inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis .
  • Anticancer Activity: Quinoxaline derivatives are known to intercalate DNA or inhibit kinases. The ethoxy group may enhance tumor penetration compared to smaller substituents.
  • Metabolic Stability : Fluorine or ethoxy groups (as in compounds) typically reduce oxidative metabolism, suggesting improved half-life for the target compound .

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